2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may modulate these targets by binding to active sites or altering their conformation, thereby affecting the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: This compound has a similar core structure but includes a carboxylate group, which may alter its reactivity and applications.
Tetrahydroimidazo[1,2-a]pyrazine derivatives: These derivatives vary in their substituents, leading to different chemical and biological properties.
Uniqueness
Its ethyl group and fused ring system provide distinct chemical properties that can be leveraged in various research and industrial contexts .
Biological Activity
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H14N2
- Molecular Weight : 150.23 g/mol
- CAS Number : 623564-18-1
- IUPAC Name : this compound
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways. Specifically, it up-regulates Bcl-2 and down-regulates Bax and cytochrome C levels, thereby inhibiting caspase activation. In a study involving PC12 cells exposed to oxidative stress from H2O2, the compound exhibited an EC50 value of approximately 5.44 µM for neuroprotection .
Antitumor Activity
The compound has demonstrated significant antitumor activity against various cancer cell lines. For example:
- BEL-7402 (liver cancer) : IC50 = 9.4 µM
- A549 (lung cancer) : IC50 = 7.8 µM
- MCF-7 (breast cancer) : IC50 = 10.4 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in neuroprotection .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Apoptosis : By affecting mitochondrial pathways and regulating apoptotic proteins.
- Antioxidant Properties : Reducing oxidative stress in cells exposed to harmful agents.
- Cell Cycle Arrest : Inducing cell cycle arrest in tumor cells leading to reduced proliferation.
Study on Neuroprotection
A study published in MDPI demonstrated that the compound effectively protects PC12 cells from H2O2-induced oxidative damage. The protective effect was linked to its ability to modulate apoptotic pathways and improve cell viability significantly .
Evaluation of Antitumor Effects
In another study focusing on various cancer cell lines, the compound was evaluated for its cytotoxic effects. The results indicated that it not only inhibited cell growth but also triggered apoptosis in a concentration-dependent manner .
Comparative Analysis of Biological Activity
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | BEL-7402 | 9.4 | Induces apoptosis |
This compound | A549 | 7.8 | Induces apoptosis |
This compound | MCF-7 | 10.4 | Induces apoptosis |
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFFUFOYZQXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2CCNCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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